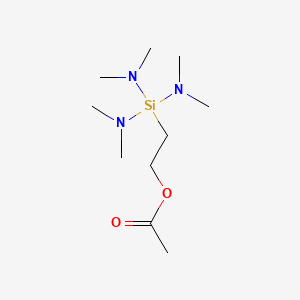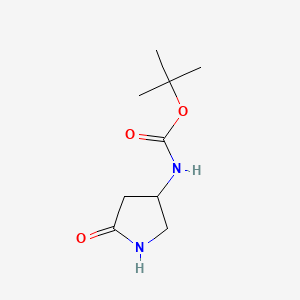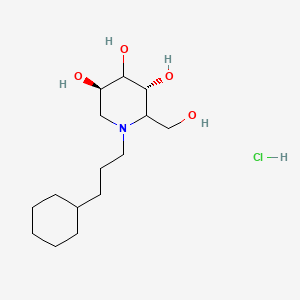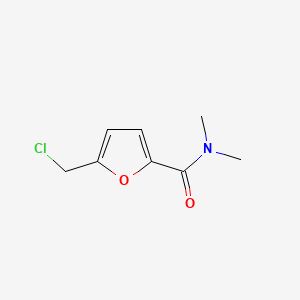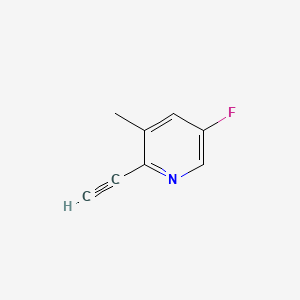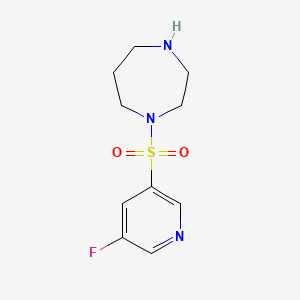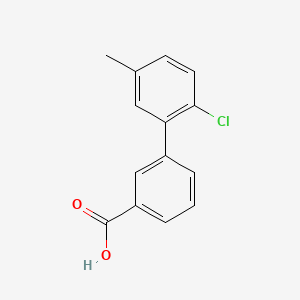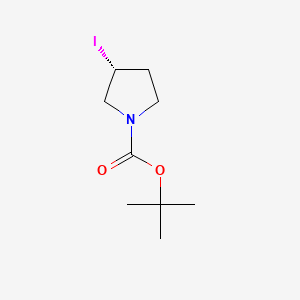![molecular formula C13H11ClN4O B582425 2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one CAS No. 1234479-75-4](/img/structure/B582425.png)
2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one” is a chemical compound that has been identified as a potent and selective inhibitor of Big MAP Kinase 1 . It has been used in research to investigate the BMK1 pathway, which is a crucial component of signaling cascades that regulate numerous physiological processes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H9ClN4O/c1-17-9-5-3-2-4-7(9)11(18)15-8-6-14-12(13)16-10(8)17/h2-6H,1H3,(H,15,18) . This code provides a unique representation of the molecule’s structure.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structures : A study by Acosta Quintero et al. (2016) developed a synthetic method for variously substituted polycyclic pyrimidoazepine derivatives. These compounds, including the target compound, were formed by nucleophilic substitution reactions. Different types of intermolecular hydrogen bonds were observed in these structures, each forming unique supramolecular assemblies (Acosta Quintero et al., 2016).
Supramolecular Assemblies : Another study by Acosta et al. (2015) investigated closely-related benzo[b]pyrimido[5,4-f]azepine derivatives, focusing on their molecular structures and different supramolecular assemblies. These compounds were found to have very similar molecular conformations but varied in their supramolecular assemblies based on hydrogen bonds and π-π stacking interactions (Acosta et al., 2015).
Potential as Anxiolytic Agents : Trybulski et al. (1983) synthesized a series of pyrimido[5,4-d][2]benzazepines, starting from 2-benzazepin-5-ones, and evaluated them as potential anxiolytic agents. These compounds showed a different pharmacological profile than diazepam, indicating their potential use in treating anxiety disorders (Trybulski et al., 1983).
Anticonvulsant Agents : Murthy and Knaus (1999) synthesized pyrimido[1,4]diazepin‐2‐one analogs and evaluated them as anticonvulsant agents. Their study indicated that these compounds are generally more potent in certain seizure screening tests, suggesting their application in the treatment of convulsions (Murthy & Knaus, 1999).
ERK5 and Leucine Rich Repeat Kinase 2 Activities : Deng et al. (2013) discovered the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one core as a novel ERK5 inhibitor scaffold. Their structure–activity relationship studies led to the discovery of a highly selective and potent ERK5 inhibitor, which could be valuable for investigating the ERK5 signaling pathway and developing therapeutic agents (Deng et al., 2013).
Antibacterial Activity : Sheikhimohammareh et al. (2020) reported on the synthesis of benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines, which exhibited antimicrobial activity against multi-drug-resistant strains. This research suggests their potential in developing new antimicrobial drugs (Sheikhimohammareh et al., 2020).
NMR Spectroscopic and Theoretical Study : Michalik et al. (2022) conducted a study on the isomerism of dimethyl benzodiazepine diacetates, including analogs of the target compound, using NMR spectroscopy and DFT computations. This research contributes to a deeper understanding of the structural dynamics of such compounds (Michalik et al., 2022).
Mecanismo De Acción
This compound acts as a potent and selective inhibitor of Big MAP Kinase 1 . The mitogen-activated protein kinases (MAPKs) are crucial components of signaling cascades that regulate numerous physiological processes . Abnormal levels of BMK1 expression have been linked to cancer, increasing interest in this signaling pathway .
Safety and Hazards
Direcciones Futuras
The development of potent and selective small molecule BMK1 inhibitors, like this compound, is urgently needed for investigating and validating the BMK1 pathway as a target . These inhibitors could be used as pharmacological probes of BMK1-dependent phenomena and as starting points for further optimization efforts .
Propiedades
IUPAC Name |
2-chloro-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-17-9-6-4-3-5-8(9)12(19)18(2)10-7-15-13(14)16-11(10)17/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOSDZFHLPULJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid](/img/structure/B582346.png)

